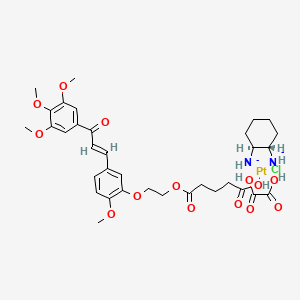
Multi-target Pt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Multi-target platinum compounds are a class of chemical compounds that have gained significant attention in recent years due to their ability to interact with multiple biological targets simultaneously. These compounds are particularly valuable in the field of medicinal chemistry, where they are being explored for their potential to treat complex diseases such as cancer, which often involve multiple pathways and targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of multi-target platinum compounds typically involves the coordination of platinum with various ligands. One common method is the reaction of platinum salts with organic ligands under controlled conditions. For example, platinum(II) chloride can be reacted with ligands such as amines or phosphines in the presence of a base to form the desired complex .
Industrial Production Methods
Industrial production of multi-target platinum compounds often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Multi-target platinum compounds can undergo various types of chemical reactions, including:
Oxidation: Platinum compounds can be oxidized to higher oxidation states, which can alter their reactivity and biological activity.
Substitution: Ligands in platinum complexes can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of multi-target platinum compounds include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like amines, phosphines, and carboxylates. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific ligands and conditions used. For example, oxidation of platinum(II) complexes can yield platinum(IV) complexes, while substitution reactions can produce a wide range of platinum-ligand complexes with varying biological activities .
Scientific Research Applications
Multi-target platinum compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of multi-target platinum compounds involves their ability to interact with multiple molecular targets within a biological system. This can include binding to DNA, proteins, and other cellular components, leading to the disruption of critical cellular processes. For example, platinum compounds can form cross-links with DNA, inhibiting replication and transcription, which is particularly useful in cancer treatment . Additionally, these compounds can interact with proteins involved in cell signaling pathways, further enhancing their therapeutic potential .
Comparison with Similar Compounds
Multi-target platinum compounds are unique in their ability to interact with multiple targets simultaneously, which sets them apart from traditional single-target drugs. Similar compounds include other multi-target metal complexes, such as ruthenium and gold complexes, which also exhibit multi-target activity but may differ in their specific targets and mechanisms of action . The uniqueness of multi-target platinum compounds lies in their versatility and broad range of applications, making them valuable tools in both research and therapeutic settings .
List of Similar Compounds
- Ruthenium complexes
- Gold complexes
- Copper complexes
- Iron complexes
These compounds share the multi-target approach but differ in their specific chemical properties and biological activities .
Properties
Molecular Formula |
C34H44ClN2O14Pt-2 |
|---|---|
Molecular Weight |
935.3 g/mol |
IUPAC Name |
[(1S,2S)-2-azanidylcyclohexyl]azanide;chloroplatinum;5-[2-[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenoxy]ethoxy]-5-oxopentanoic acid;oxalic acid |
InChI |
InChI=1S/C26H30O10.C6H12N2.C2H2O4.ClH.Pt/c1-31-20-11-9-17(14-21(20)35-12-13-36-25(30)7-5-6-24(28)29)8-10-19(27)18-15-22(32-2)26(34-4)23(16-18)33-3;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,29);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b10-8+;;;;/t;5-,6-;;;/m.0.../s1 |
InChI Key |
CKSCPBUCOHQFOM-MODYJWQLSA-M |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.C1CC[C@@H]([C@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


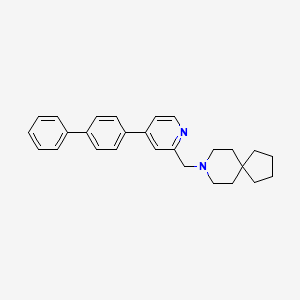

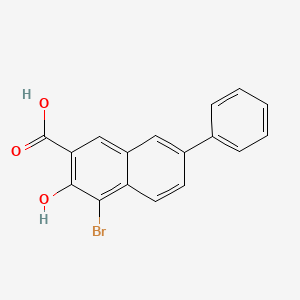
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
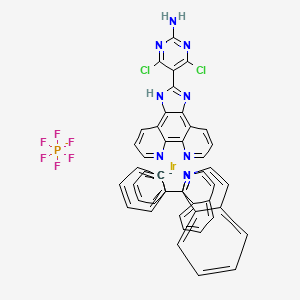
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
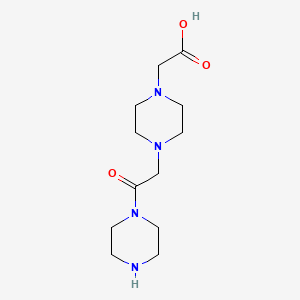
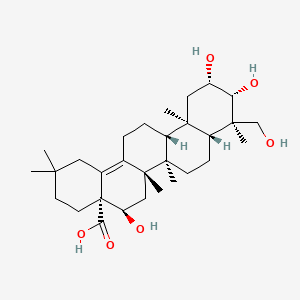
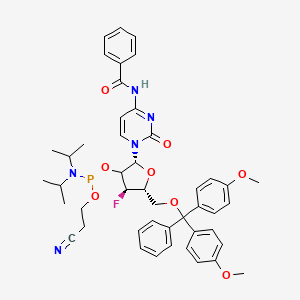
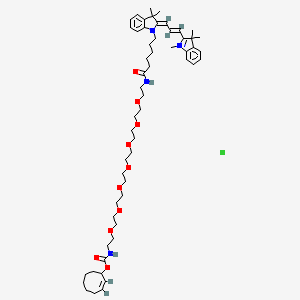
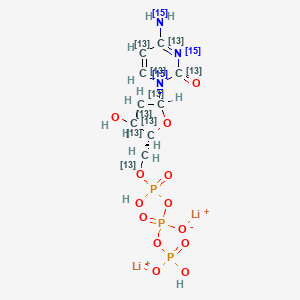
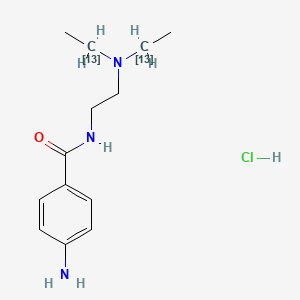
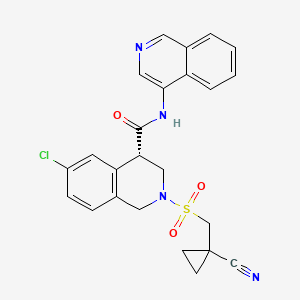
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
